rac Propranolol-d7 rac Propranolol-d7 β−Adrenergic blocker. Antihypertensive; antianginal; antiarrhythmic (class II).
An isotope lablled Propranolol. Propranolol is Beta 1 adrenergic receptor antagonist. It can be used for the treatment of high blood pressure, a number of types of irregular heart rate, thyrotoxicosis, capillary hemangiomas, performance anxiety, and essential tremors.
Brand Name: Vulcanchem
CAS No.: 98897-23-5
VCID: VC0196691
InChI: InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/i1D3,2D3,12D
SMILES: CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O
Molecular Formula: C16H14D7NO2
Molecular Weight: 266.34

rac Propranolol-d7

CAS No.: 98897-23-5

Cat. No.: VC0196691

Molecular Formula: C16H14D7NO2

Molecular Weight: 266.34

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

rac Propranolol-d7 - 98897-23-5

CAS No. 98897-23-5
Molecular Formula C16H14D7NO2
Molecular Weight 266.34
IUPAC Name 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol
Standard InChI InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/i1D3,2D3,12D
SMILES CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O

Chemical Identity and Structural Characteristics

Basic Identification

Rac Propranolol-d7 is identified by its unique chemical and physical properties. The compound has been well-characterized through various analytical methods and is registered with appropriate chemical identifiers.

The primary identification details for rac Propranolol-d7 include its CAS number (98897-23-5), which serves as its unique chemical registry identifier . The compound was first created on March 29, 2010, and has undergone modifications, with the most recent recorded on December 30, 2023 . Various synonyms exist for this compound, including rac-Propranolol-d7 and 1-[(1-Methylethyl-d7)amino]-3-(1-naphthalenyloxy)-2-propanol .

Rac Propranolol-d7 is officially designated by the IUPAC nomenclature system as 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol, which precisely describes its chemical structure including the positions of the deuterium atoms . This standardized naming allows for unambiguous identification across the scientific community and chemical databases.

Molecular Structure and Properties

The molecular structure of rac Propranolol-d7 features strategic deuterium substitutions while maintaining the core pharmacophore of propranolol. This structural design is crucial for its application in analytical and pharmacological research.

Rac Propranolol-d7 has a molecular formula of C16H14D7NO2, where seven hydrogen atoms have been replaced with deuterium atoms. The molecular weight is reported as 266.34 g/mol, with an exact mass of 266.201166134 g/mol . The compound maintains the basic structural framework of propranolol but with seven deuterium atoms specifically incorporated into the isopropyl moiety, as indicated by multiple sources .

The compound features 2 hydrogen bond donor counts and has a topological polar surface area of 41.5 Ų . Structurally, it contains a naphthalene ring connected via an oxygen atom to a propanol chain, which is further linked to an isopropyl group through an amine bond. The seven deuterium atoms are strategically positioned on the isopropyl group, specifically in the 1,1,1,2,3,3,3 positions as indicated in the IUPAC name .

Table 1: Physical and Chemical Properties of rac Propranolol-d7

PropertyValueSource
Molecular FormulaC16H14D7NO2
Molecular Weight266.34-266.39 g/mol
Exact Mass266.201166134 g/mol
Hydrogen Bond Donor Count2
Topological Polar Surface Area41.5 Ų
Isotope Atom Count7
Canonicalized CompoundYes
SupplierPackage SizesStorage ConditionsShipping Method
CymitQuimica1 mg, 5 mgNot specifiedNot specified
Tebubio5 mg-20°CCool pack
VulcanchemNot specifiedNot specifiedBlue ice
TargetMol1 mg, 5 mgNot specifiedBlue ice

Pharmacological Properties and Research Applications

Relationship to Parent Compound

Rac Propranolol-d7 maintains the fundamental pharmacological properties of its parent compound propranolol while offering distinct advantages for analytical research through its deuterium labeling.

Propranolol, the non-deuterated parent compound, is a non-selective beta-adrenergic receptor antagonist that inhibits both β1 and β2 adrenergic receptors . It has been extensively studied and approved for various clinical applications including the treatment of hypertension, anxiety, and proliferating infantile hemangiomas . The pharmacological activity of propranolol is primarily attributed to its ability to competitively block the binding of catecholamines to beta-adrenergic receptors, thereby modulating various physiological responses.

The deuterated analog, rac Propranolol-d7, preserves the core pharmacophore responsible for the beta-blocking activity while incorporating seven deuterium atoms into non-critical positions of the molecule . This strategic deuteration maintains the compound's ability to interact with beta-adrenergic receptors in a manner similar to propranolol, while providing a distinct mass signature that can be leveraged in analytical applications.

Research Applications

Rac Propranolol-d7 serves specific and valuable functions in pharmaceutical research, particularly in pharmacokinetic studies and metabolic investigations where distinguishing between similar compounds is crucial.

The primary research application of rac Propranolol-d7 lies in its use as an internal standard for quantitative analysis in pharmacokinetic studies. The deuterium labeling provides a mass difference that allows for the differentiation between the deuterated standard and the non-deuterated analyte when using mass spectrometry-based analytical techniques. This capability enhances the precision of pharmacokinetic analyses by facilitating the accurate quantification of propranolol in biological samples while controlling for various analytical variables.

Additionally, rac Propranolol-d7 can be utilized in metabolic studies to track the biotransformation pathways of propranolol. By administering the deuterated compound and analyzing the resulting metabolites, researchers can gain insights into the metabolic fate of propranolol in various biological systems. This approach is particularly valuable for understanding how structural modifications might affect the compound's pharmacokinetic properties and metabolic stability.

The compound is also relevant in research focused on cardiovascular and metabolic diseases, areas where propranolol has established therapeutic applications . By using the deuterated analog, researchers can conduct mechanistic studies with enhanced analytical precision, potentially leading to improved understanding of disease pathways and therapeutic interventions.

Comparative Analysis with Related Compounds

Rac Propranolol-d7 exists within a broader family of deuterated propranolol analogs and derivatives, each designed for specific research applications with distinct structural features.

One related compound identified in the search results is rac Propranolol-d7 beta-D-Glucuronide Sodium Salt, which represents a phase II metabolite of propranolol where the deuterated parent molecule has undergone glucuronidation . This metabolite has a molecular formula of C22D7H21NNaO8 and a molecular weight of 464.493 g/mol . The availability of this metabolite standard further enhances the utility of deuterated propranolol in comprehensive metabolic studies, allowing for the tracking and quantification of both the parent compound and its major metabolites.

Propranolol itself has a 4-hydroxy metabolite that has been identified and measured in plasma for pharmacokinetic assessments . This suggests that similar hydroxylated metabolites might form from rac Propranolol-d7, though these would retain the deuterium labeling in the isopropyl moiety if hydroxylation occurs at other positions in the molecule.

The development of these related compounds reflects the ongoing refinement of research tools in pharmaceutical science, with each derivative offering specific advantages for particular research questions related to propranolol's pharmacology and metabolism.

Analytical Considerations

Mass Spectrometric Properties

The mass spectrometric properties of rac Propranolol-d7 are central to its utility as an analytical standard, enabling clear differentiation from non-deuterated propranolol in complex biological matrices.

Rac Propranolol-d7 has an exact mass of 266.201166134 g/mol , which differs from the non-deuterated propranolol by approximately 7 atomic mass units due to the replacement of seven hydrogen atoms with deuterium. This mass difference creates a distinct isotopic signature that is readily detectable using mass spectrometry techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

The strategic incorporation of seven deuterium atoms into the isopropyl moiety provides several analytical advantages. First, the multiple deuterium atoms create a larger mass shift compared to single deuterium labeling, which enhances the separation between the labeled and unlabeled compounds in mass spectra. Second, the positioning of deuterium atoms away from metabolically labile sites may reduce the potential for deuterium-hydrogen exchange during metabolic processes, preserving the mass label for detection of metabolites.

Applications in Pharmacokinetic Studies

Rac Propranolol-d7 offers significant methodological advantages in pharmacokinetic research, enabling more precise quantification and improved analytical workflows.

In pharmacokinetic studies, rac Propranolol-d7 serves as an internal standard that closely mimics the chemical behavior of propranolol while being distinguishable by mass spectrometry. This allows researchers to account for variations in sample preparation, extraction efficiency, ionization suppression, and instrumental response, leading to more accurate quantification of propranolol in biological samples.

The enhanced precision afforded by using rac Propranolol-d7 is particularly valuable in studies examining the pharmacokinetics of propranolol in different patient populations or under various physiological conditions. For example, pharmacokinetic studies have shown that propranolol clearance (CL/F) is approximately 23 L/h, with weight-normalized clearance in infants (3.3 ± 1.7 L/h/kg) being similar to that observed in adults (3.8 ± 1.3 L/h/kg) . The use of deuterated standards can improve the precision of such comparative analyses, potentially revealing subtle differences that might otherwise be obscured by analytical variability.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator